Molecular structure and weight of Methyl 4-bromo-2-methoxy-6-methylbenzoate
Molecular structure and weight of Methyl 4-bromo-2-methoxy-6-methylbenzoate
The following technical guide details the molecular identity, physicochemical properties, synthetic pathways, and applications of Methyl 4-bromo-2-methoxy-6-methylbenzoate.
Primary Class: Benzoate Ester / Halogenated Aromatic Role: Pharmacophore Intermediate & PROTAC Linker Scaffold[1]
Executive Summary
Methyl 4-bromo-2-methoxy-6-methylbenzoate (CAS 877149-09-2) is a highly specialized trisubstituted benzene derivative used primarily in the synthesis of complex pharmaceutical agents.[1] It serves as a critical building block for Proteolysis Targeting Chimeras (PROTACs) , specifically in the development of degraders for BCL6 and Androgen Receptors, and as a core scaffold for Salt-Inducible Kinase (SIK) inhibitors.[1] Its structural utility lies in the orthogonal reactivity of its functional groups: the labile ester for amidation, the aryl bromide for cross-coupling (Suzuki/Buchwald), and the methoxy/methyl groups for steric and electronic tuning.[1]
Molecular Identity & Physicochemical Profile[3][4][5]
Nomenclature & Identifiers
| Parameter | Data |
| IUPAC Name | Methyl 4-bromo-2-methoxy-6-methylbenzoate |
| CAS Registry Number | 877149-09-2 |
| Molecular Formula | C₁₀H₁₁BrO₃ |
| Exact Mass | 257.9892 (for ⁷⁹Br) |
| Molecular Weight | 259.10 g/mol |
| SMILES | COC(=O)C1=C(C)C=C(Br)C=C1OC |
| InChI Key | GYAGPJTTWHIFFA-UHFFFAOYSA-N |
Structural Analysis
The molecule features a benzene core substituted at four positions, creating a densely functionalized scaffold.[1]
-
Position 1 (Ester): A methyl ester group (-COOCH3) acting as the electrophilic site for acyl substitution.[1]
-
Position 2 (Methoxy): An electron-donating methoxy group (-OCH3) that increases electron density, facilitating oxidative addition at the para-bromide.[1]
-
Position 4 (Bromide): An aryl bromide (-Br) serving as a handle for palladium-catalyzed cross-coupling reactions.[1]
-
Position 6 (Methyl): A methyl group (-CH3) providing steric bulk, often used to enforce atropisomerism or restrict conformational flexibility in drug targets.[1]
Predicted Spectroscopic Signature (¹H NMR)
Based on electronic shielding effects of substituents in CDCl₃:
-
δ 7.00 – 7.10 ppm (2H): Aromatic protons (H3 and H5).[1] Typically appear as meta-coupled doublets (
Hz) or a singlet if shifts overlap.[1] -
δ 3.90 ppm (3H, s): Methyl ester protons (-COOCH ₃).[1]
-
δ 3.82 ppm (3H, s): Methoxy ether protons (-OCH ₃).[1]
-
δ 2.30 ppm (3H, s): Aryl-methyl protons (-Ar-CH ₃).[1]
Synthetic Pathways[3][9]
Pathway A: Methylation of Benzoic Acid Precursor
This is the standard industrial route, utilizing the commercially available acid.[1]
Reaction Logic: The carboxylic acid is converted to the methyl ester using methyl iodide (MeI) under basic conditions.[1] Potassium carbonate (K₂CO₃) acts as the base to deprotonate the acid, forming a carboxylate nucleophile that attacks the electrophilic methyl iodide via an Sₙ2 mechanism.[1]
DOT Diagram: Synthesis Workflow
Pathway B: Nucleophilic Aromatic Substitution (SₙAr)
An alternative route used when the fluorinated precursor is available, often employed to introduce isotopically labeled methoxy groups.[1]
Reaction Logic: Sodium methoxide (NaOMe) attacks the electron-deficient aromatic ring at the position ortho to the ester.[1] The fluorine atom at position 2 acts as a leaving group, activated by the electron-withdrawing ester group.[1]
DOT Diagram: SₙAr Workflow
Experimental Protocols
Protocol 1: Synthesis via Methylation (Standard)
Source Validation: Adapted from WO2022221673A1 [1].[1]
Reagents:
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)[1]
Step-by-Step Methodology:
-
Setup: Charge a round-bottom flask with 4-bromo-2-methoxy-6-methylbenzoic acid (e.g., 1.20 g) and anhydrous DMF (15 mL).
-
Deprotonation: Add K₂CO₃ (2.03 g) in a single portion. Stir the suspension at room temperature for 15 minutes.
-
Alkylation: Add Methyl Iodide (1.04 g) dropwise via syringe to control the exotherm.
-
Reaction: Stir the mixture at room temperature (25°C) for 3 hours. Monitor consumption of the acid by TLC or LC-MS.[1]
-
Workup:
-
Purification: The crude residue is typically pure enough for subsequent steps.[1] If necessary, purify via flash column chromatography (Hexanes/EtOAc).[1][7]
Protocol 2: Synthesis via SₙAr (Alternative)
Source Validation: Adapted from WO2024189488A1 [2].
Reagents:
-
Methyl 4-bromo-2-fluoro-6-methylbenzoate (1.0 equiv)[1]
-
Sodium Methoxide (NaOMe) (25% wt solution in MeOH) (1.05 equiv)[1]
Step-by-Step Methodology:
-
Setup: Dissolve methyl 4-bromo-2-fluoro-6-methylbenzoate (527 mg) in DMF (10 mL) under nitrogen atmosphere.
-
Addition: Add NaOMe solution (512 µL) dropwise at room temperature.
-
Reaction: Stir at room temperature for 18 hours.
-
Workup:
Applications in Drug Discovery[1][10]
This compound is a "linchpin" intermediate.[1] Its primary utility is in the construction of Heterobifunctional Degraders (PROTACs) .[1]
PROTAC Linker Synthesis
The ester moiety is hydrolyzed to the acid and coupled to a linker (e.g., PEG-diamine), while the bromide is coupled to a ligand for the target protein (e.g., BCL6 or Androgen Receptor).[1]
-
Mechanism: The benzoate core serves as the attachment point for the E3 ligase ligand (e.g., Cereblon binders like Thalidomide derivatives).[1]
-
Significance: Enables the degradation of "undruggable" targets by recruiting the ubiquitin-proteasome system.[1]
Kinase Inhibition (SIK2/3)
The scaffold is also used to synthesize inhibitors of Salt-Inducible Kinases (SIK).[1] The methoxy and methyl groups provide critical selectivity filters against other kinases by exploiting small hydrophobic pockets in the ATP-binding site [3].[1]
References
-
Modulators of BCL6 Proteolysis and Associ
-
Bifunctional Compounds Capable of Degrading Androgen Receptors.
-
Discovery of Novel SIK2/3 Inhibitors for the Potential Tre
-
PubChem Compound Summary: 4-Bromo-2-methoxy-6-methylbenzoic acid. [1]
Sources
- 1. METHYL 4-BROMO-2-HYDROXYBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 2. methyl 4-bromo-2-(bromomethyl)-6-methoxybenzoate - CAS号 877149-14-9 - 摩熵化学 [molaid.com]
- 3. WO2022221673A1 - Modulators of bcl6 proteolysis and associated methods of use - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Comparison of the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2024189488A1 - Bifunctional compounds capable of degrading androgen receptors - Google Patents [patents.google.com]
